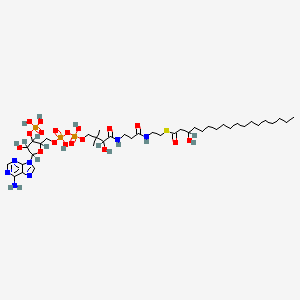
3-Hydroxyoctadecanoyl-coenzyme A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-3-hydroxyoctadecanoyl-coa, also known as beta-Hydroxy stearyl-CoA, is classified as a long-chain fatty acyl coa. A long-chain fatty acyl coa are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. (s)-3-hydroxyoctadecanoyl-coa is considered a slightly soluble (in water), acidic compound. (s)-3-hydroxyoctadecanoyl-coa may be a unique E. coli metabolite. (s)-3-hydroxyoctadecanoyl-coa belongs to the class of Acyl CoAs. These are organic compounds contaning a coenzyme A substructure linked to another moeity through an ester bond. (inferred from compound structure).
科学研究应用
Role in Fatty Acid Metabolism
3-Hydroxyoctadecanoyl-coenzyme A is primarily an intermediate in the elongation of fatty acids within mitochondria. It serves as a substrate for several key enzymes:
- Beta-Hydroxyacyl-CoA Dehydrogenase : This enzyme catalyzes the conversion of this compound to 3-oxooctadecanoyl-coenzyme A, playing a crucial role in the beta-oxidation pathway.
- Enoyl-CoA Hydratase : Involved in the hydration of enoyl-CoA derivatives, facilitating further breakdown of fatty acids for energy production .
This compound's involvement in these enzymatic reactions highlights its importance in energy metabolism and lipid biosynthesis.
Implications in Mitochondrial Disorders
Recent studies have identified elevated levels of acylcarnitines, including this compound, as biomarkers for mitochondrial myopathy. In a cohort study involving patients with mitochondrial disorders, specific patterns of hydroxylated long-chain acylcarnitines were observed, indicating metabolic disturbances associated with mitochondrial dysfunction .
Case Study Example
- Patient Cohort : 35 individuals with mitochondrial myopathy were examined.
- Findings : Elevated concentrations of acylcarnitines were noted, with 63% of patients exhibiting specific patterns linked to hydroxylated long-chain acylcarnitines. This correlation suggests that monitoring these metabolites could aid in diagnosing and understanding mitochondrial diseases .
Research on Caloric Restriction
Research has also indicated that caloric restriction alters fatty acid metabolism significantly. In studies assessing the effects of graded levels of calorie restriction on metabolite concentrations, increases in this compound were noted alongside other fatty acid-CoA derivatives. This suggests that caloric restriction may enhance fatty acid oxidation pathways, highlighting the compound's relevance in metabolic research .
Potential Therapeutic Applications
While direct therapeutic applications of this compound are still under investigation, its role as a biomarker and its involvement in metabolic pathways open avenues for potential therapies targeting metabolic disorders. Understanding how this metabolite interacts with various enzymes could lead to novel treatments for conditions like obesity and diabetes.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Fatty Acid Metabolism | Intermediate in mitochondrial fatty acid elongation and oxidation pathways |
| Biomarker for Mitochondrial Disorders | Elevated levels indicate metabolic disturbances in mitochondrial myopathy |
| Effects of Caloric Restriction | Increased concentrations observed during studies on calorie restriction |
| Potential Therapeutic Targets | Insights into metabolic pathways may lead to new treatments for metabolic disorders |
属性
CAS 编号 |
42578-91-6 |
|---|---|
分子式 |
C39H70N7O18P3S |
分子量 |
1050 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55) |
InChI 键 |
WZMAIEGYXCOYSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Key on ui other cas no. |
42578-91-6 |
物理描述 |
Solid |
同义词 |
3-hydroxyoctadecanoyl-CoA 3-hydroxyoctadecanoyl-coenzyme A beta-hydroxy stearyl-CoA beta-hydroxystearoyl-CoA coenzyme A, 3-hydroxyoctadecanoyl- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















